molecular formula C6H11Cl2N3O B2748488 3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride CAS No. 1909326-20-0

3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride

Cat. No.: B2748488
CAS No.: 1909326-20-0
M. Wt: 212.07
InChI Key: AMCNIZMFGMQUSO-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride (CAS#: 1909326-20-0 ) is a high-purity chemical compound supplied for non-human research applications. With a molecular formula of C 6 H 11 Cl 2 N 3 O and a molecular weight of 212.08 g/mol , this molecule features a 3,4-dihydropyrimidin-4-one core, a structure recognized in medicinal chemistry as a "privileged scaffold" . These scaffolds are capable of interacting with multiple biological receptors and enzymes, making them invaluable starting points in the drug discovery process . The 3,4-dihydropyrimidinone (DHPM) core is of immense biological importance, and derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anti-HIV, anticancer, antibacterial, and antihypertensive properties . The 2-aminoethyl substituent at the N3 position of the heterocyclic ring provides a versatile handle for further synthetic modification and derivatization, allowing researchers to create libraries of compounds for biological screening and structure-activity relationship (SAR) studies. Emblematic DHPM-based research compounds such as monastrol, which inhibits the mitotic kinesin Kinesin-5, highlight the potential of this chemical class in areas like cancer chemotherapy . This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use. Researchers are advised to handle this material with appropriate precautions; it is recommended to be stored in a dark place under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

3-(2-aminoethyl)pyrimidin-4-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.2ClH/c7-2-4-9-5-8-3-1-6(9)10;;/h1,3,5H,2,4,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCNIZMFGMQUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN(C1=O)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require specific temperatures and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize impurities. The use of continuous flow reactors can also enhance the efficiency of the synthesis process, allowing for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidinone derivatives .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antiviral Activity : Preliminary studies indicate that dihydropyrimidinones can inhibit viral replication by interfering with viral polymerases. This suggests potential applications in antiviral drug development.
  • Anti-inflammatory Effects : Research has shown that the compound may reduce pro-inflammatory cytokine levels, indicating its utility in treating inflammatory diseases such as arthritis.
  • Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it has been shown to inhibit the proliferation of human breast cancer cells by modulating key signaling pathways involved in cell survival.
  • Antimicrobial Activity : The compound has displayed effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent.

Case Studies

  • Antiviral Studies : A study focused on the antiviral properties of dihydropyrimidinones indicated that compounds similar to 3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one could inhibit viral replication through mechanisms involving viral polymerases. This positions the compound as a potential candidate for further antiviral research.
  • Cancer Research : In a notable case involving human breast cancer cell lines, treatment with this compound resulted in significant inhibition of cell growth. The study highlighted its ability to induce apoptosis and alter signaling pathways critical for cancer cell survival.

Synthesis and Research Applications

The synthesis of 3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride can be achieved through various methods, including the Biginelli reaction. This method allows for the efficient production of compounds with diverse substituents that can significantly alter their biological profiles.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity and function. The pyrimidinone ring can participate in various chemical reactions, further modulating its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Dihydropyrimidinone Class

2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one Dihydrochloride
  • Molecular Formula : C₁₀H₁₅N₃O₃·2HCl
  • Key Differences: Substituted with a 3-aminopyrrolidinyl group instead of an aminoethyl chain. The pyrrolidine ring enhances rigidity and may influence receptor binding compared to the linear aminoethyl group in the target compound .
2-(Aminomethyl)-6-methyl-3,4-dihydropyrimidin-4-one Dihydrochloride
  • Molecular Formula : C₆H₁₁Cl₂N₃O (same as the target compound)
  • Key Differences: Features an aminomethyl (-CH₂NH₂) substituent instead of aminoethyl (-CH₂CH₂NH₂). The shorter chain reduces conformational flexibility and may alter pharmacokinetics .
6-(2-Aminoethyl)-2-(pyridin-3-yl)-3,4-dihydropyrimidin-4-one Dihydrochloride
  • Molecular Formula : C₁₁H₁₂N₄O·2HCl
  • The pyridine moiety could enhance solubility in polar solvents .

Functional Analogs with Aminoethyl Substituents

5-Methoxytryptamine (5-MeO-Tryptamine)
  • Molecular Formula : C₁₁H₁₄N₂O
  • Key Differences: An indole derivative with a 2-aminoethyl chain and a 5-methoxy group. Unlike dihydropyrimidinones, indole-based compounds exhibit stronger serotonergic activity .
Dopamine Hydrochloride
  • Molecular Formula: C₈H₁₁NO₂·HCl
  • Key Differences: A catecholamine with a 2-aminoethyl group attached to a benzene ring. The catechol hydroxyl groups confer high water solubility (freely soluble in water vs. variable solubility for dihydropyrimidinones) .

Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility Trends
3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride C₆H₁₁Cl₂N₃O 212.08 3-aminoethyl Likely polar due to HCl salt
2-(Aminomethyl)-6-methyl analog C₆H₁₁Cl₂N₃O 212.08 2-aminomethyl, 6-methyl Reduced solubility vs. target
6-(2-Aminoethyl)-2-pyridin-3-yl analog C₁₁H₁₂N₄O·2HCl 296.16 2-pyridinyl Enhanced aqueous solubility
Dopamine HCl C₈H₁₁NO₂·HCl 189.64 Catechol, aminoethyl Freely soluble in water

Biological Activity

3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride is a derivative of the dihydropyrimidinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a pyrimidine ring with specific functional groups that influence its pharmacological properties. Research has indicated its potential as an antagonist for various receptors, particularly in the context of cancer therapy and other therapeutic applications.

Chemical Structure

The molecular structure of 3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride is pivotal to understanding its biological activity. The compound features a dihydropyrimidinone core, which is essential for its interaction with biological targets.

Property Description
Molecular Formula C7_{7}H10_{10}Cl2_{2}N4_{4}O
Molecular Weight 217.08 g/mol
Structure Chemical Structure

Biological Activities

Research into the biological activities of 3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride has revealed several promising avenues:

  • Anticancer Properties :
    • The compound has been studied for its potential as an A2B receptor antagonist, which is linked to tumor growth and metastasis. In vitro studies demonstrated that derivatives of 3,4-dihydropyrimidinones exhibit significant inhibition of cAMP accumulation, suggesting their role in modulating cancer cell signaling pathways .
    • A study highlighted the structure-activity relationship (SAR) of similar compounds, indicating that modifications in the substituents can enhance anticancer activity .
  • Cytotoxicity :
    • Preliminary cytotoxicity assays have shown that certain derivatives possess selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
  • Mechanism of Action :
    • The mechanism involves binding to specific receptors and modulating cellular pathways associated with proliferation and apoptosis. The binding affinity and selectivity profiles suggest that these compounds can be optimized for enhanced therapeutic efficacy .

Case Studies

Several studies have investigated the biological effects of 3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride:

  • Study on A2B Receptor Antagonism : A notable study reported that derivatives exhibited submicromolar affinity towards the A2B receptor, with some compounds showing a Ki value as low as 585.5 nM . This indicates a strong potential for these compounds in targeting adenosine receptor-mediated pathways in cancer.
  • Cytotoxicity Evaluation : In vitro evaluations demonstrated that certain analogs could inhibit cancer cell growth significantly compared to control groups. This reinforces the potential application of these compounds in cancer treatment protocols .

Q & A

Q. What are the established synthetic routes for preparing 3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride?

Synthesis typically involves cyclocondensation of ethylenediamine derivatives with ketones or aldehydes under acidic conditions. For example, deuterated analogs of structurally related pyrido-pyrimidinones are synthesized via multistep reactions, including halogenation and deuterium exchange. Key steps include purification via recrystallization or column chromatography to isolate the dihydrochloride salt .

Q. What analytical methods are critical for confirming the compound’s structural integrity?

Use ¹H and ¹³C NMR to verify the dihydropyrimidinone ring system and aminoethyl substituent. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]⁺), while elemental analysis validates stoichiometric HCl content. X-ray crystallography resolves stereochemical ambiguities, as demonstrated for similar pyrimidinone derivatives .

Q. What are the optimal storage conditions to ensure long-term stability?

Store in airtight, light-resistant containers under inert atmosphere (e.g., argon) at -20°C. Desiccants are recommended due to hygroscopicity, consistent with pharmacopeial guidelines for dihydrochloride salts like dopamine hydrochloride .

Advanced Research Questions

Q. How does the aminoethyl substituent influence the compound’s solubility and reactivity in biological assays?

The protonated amino group enhances aqueous solubility via hydrogen bonding, while the dihydropyrimidinone ring may undergo pH-dependent keto-enol tautomerism. Comparative studies with methyl-substituted analogs (e.g., 6-methyl variants) suggest buffered conditions (pH 6–7) mitigate hydrolysis, critical for maintaining stability in cellular uptake studies .

Q. What experimental strategies address contradictions in reported biological activity data?

Conduct orthogonal assays (e.g., enzyme inhibition vs. cellular proliferation) to isolate variables. Validate purity via HPLC-UV/MS (>98%) and confirm counterion effects using ion chromatography. Dihydrochloride salts may exhibit altered pharmacokinetics compared to free bases, necessitating controlled formulation studies .

Q. How can computational modeling predict interactions with enzymatic targets like kinases?

Molecular docking using crystal structures of kinase hinge regions identifies potential binding modes of the dihydropyrimidinone core. Molecular dynamics (MD) simulations assess the aminoethyl group’s conformational flexibility and salt bridge formation with catalytic residues, as validated for related trifluoromethylpyridine derivatives .

Q. What spectroscopic techniques differentiate tautomeric forms of the dihydropyrimidinone ring?

Variable-temperature NMR (VT-NMR) monitors keto-enol equilibrium shifts, while IR spectroscopy identifies characteristic carbonyl (C=O, ~1700 cm⁻¹) and enol (C–O, ~1250 cm⁻¹) stretches. UV-Vis spectroscopy quantifies tautomer ratios in solvent-dependent studies .

Methodological Considerations

  • Synthetic Optimization : Adjust reaction time and temperature to minimize byproducts (e.g., over-alkylation). Use anhydrous HCl in ethanol for salt formation, as described for structurally similar imidazole derivatives .
  • Biological Assays : Pre-equilibrate the compound in assay buffers to stabilize tautomeric forms. Include controls for chloride ion interference in enzymatic assays .

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